4-(Oxazol-2-yl)phenol
Overview
Description
4-(Oxazol-2-yl)phenol is a heterocyclic compound that features an oxazole ring attached to a phenol group. This compound is known for its significant biological activities and is used in various scientific research applications. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which contributes to the compound’s unique chemical properties.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-(oxazol-2-yl)phenol, have been found to interact with various biological systems such as enzymes and receptors . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . This binding can lead to changes in the function of these targets, resulting in various biological responses.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These activities suggest that oxazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The bioavailability of oxazole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological conditions of the organism, the presence of other compounds, and the specific characteristics of the target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst, which leads to the formation of the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(Oxazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly leukotriene A4 hydrolase.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in adjacent positions.
Benzoxazole: Contains a fused benzene and oxazole ring.
Uniqueness
4-(Oxazol-2-yl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNWMLZBDCDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499247 | |
Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68535-56-8 | |
Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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